molecular formula C16H17N7O3S B2709854 N,N,4-trimethyl-2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)thiazole-5-carboxamide CAS No. 1351605-45-2

N,N,4-trimethyl-2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)thiazole-5-carboxamide

Cat. No.: B2709854
CAS No.: 1351605-45-2
M. Wt: 387.42
InChI Key: XJMUHWJJPILHKK-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N7O3S and its molecular weight is 387.42. The purity is usually 95%.
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Biological Activity

N,N,4-trimethyl-2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)thiazole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H21N5O3S2
Molecular Weight 431.53 g/mol
CAS Number 1286717-37-0
Purity Typically 95%

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler thiazole derivatives. The incorporation of the pyrazole and pyridazine moieties is crucial for enhancing its biological activity.

Anti-inflammatory Effects

Research has shown that compounds related to thiazoles exhibit significant anti-inflammatory properties. One study highlighted the ability of aminothiazoles to reduce the production of prostaglandin E2 (PGE2), a key mediator in inflammation. The reduction in PGE2 levels was noted to be between 76% and 98% depending on the specific substituents on the thiazole ring .

COX Inhibition

N,N,4-trimethyl derivatives have been evaluated for their cyclooxygenase (COX) inhibition capabilities. The IC50 values for various analogs ranged from 0.41 to 1.39 μM , indicating potent COX-2 inhibition, which is significant for anti-inflammatory drug development .

Anticancer Activity

In vivo studies have demonstrated promising anticancer effects. For instance, specific derivatives were tested against human colon cancer cell lines, showing tumor growth inhibition rates (T/C values) of 61% and 40% in different models . These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms involving COX inhibition and modulation of inflammatory pathways.

Case Studies

  • Study on PGE2 Reduction : A series of aminothiazoles were synthesized and evaluated for their ability to reduce PGE2 levels in HCA-7 cells. The most active compound exhibited an EC50 value of 0.09 μM , highlighting its potential as a therapeutic agent in inflammatory diseases .
  • Tumor Xenograft Models : In a study involving mouse xenograft models, certain derivatives demonstrated significant tumor growth inhibition when administered at doses of 200 mg/kg over five days. This suggests that the compound could be explored further as an anticancer agent .

Properties

IUPAC Name

N,N,4-trimethyl-2-[[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3S/c1-10-14(15(26)21(2)3)27-16(18-10)19-12(24)9-23-13(25)6-5-11(20-23)22-8-4-7-17-22/h4-8H,9H2,1-3H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMUHWJJPILHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.